3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
Overview
Description
Fatty acids-(C5-9), esters with pentaerythritol, are a group of chemical compounds formed by the esterification of pentaerythritol with fatty acids containing 5 to 9 carbon atoms. These esters are known for their stability, low volatility, and resistance to oxidation, making them valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fatty acids-(C5-9), esters with pentaerythritol, typically involves the esterification of pentaerythritol with the corresponding fatty acids. This process can be carried out using thermal esterification methods, where pentaerythritol is reacted with an excess of the fatty acid in the presence or absence of a solvent. The reaction is often facilitated by azeotropic distillation to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the esterification process is optimized for high yield and purity. Catalysts such as sulfuric acid, toluenesulfonic acid, zinc oxide, or ion-exchange resins are commonly used to accelerate the reaction. The reaction conditions typically involve temperatures ranging from 100°C to 110°C, and the process can achieve yields of up to 90% with high-purity products .
Chemical Reactions Analysis
Types of Reactions
Fatty acids-(C5-9), esters with pentaerythritol, primarily undergo esterification reactions. They can also participate in hydrolysis, where the ester bonds are broken down in the presence of water, and transesterification, where the ester group is exchanged with another alcohol .
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or toluenesulfonic acid, temperatures around 100°C to 110°C.
Hydrolysis: Acidic or basic conditions, water as a reagent.
Transesterification: Alcohols as reagents, acidic or basic catalysts.
Major Products
The major products of these reactions are the corresponding esters and alcohols. For example, esterification yields fatty acids-(C5-9), esters with pentaerythritol, while hydrolysis produces pentaerythritol and the corresponding fatty acids .
Scientific Research Applications
Fatty acids-(C5-9), esters with pentaerythritol, have a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of fatty acids-(C5-9), esters with pentaerythritol, involves their interaction with biological membranes and enzymes. These esters can integrate into lipid bilayers, enhancing membrane fluidity and stability. They may also interact with esterases, enzymes that hydrolyze ester bonds, leading to the release of pentaerythritol and fatty acids .
Comparison with Similar Compounds
Similar Compounds
- Pentaerythritol tetrastearate
- Pentaerythritol tetraoleate
- Fatty acids, C5-10, esters with pentaerythritol
- Fatty acids, C8-10, tetraesters with pentaerythritol
- Fatty acids, C16-18, tetraesters with pentaerythritol
Uniqueness
Fatty acids-(C5-9), esters with pentaerythritol, are unique due to their specific carbon chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes them particularly suitable for applications requiring both stability and compatibility with biological systems .
Properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSFUPBJVHRTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(CO)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867609 | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68424-30-6, 68987-95-1, 70146-30-4 | |
Record name | Carboxylic acids, C5-9, esters with pentaerythritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068987951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fatty acids, C5-9, esters with pentaerythritol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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